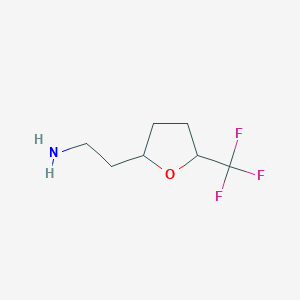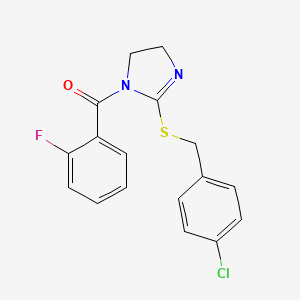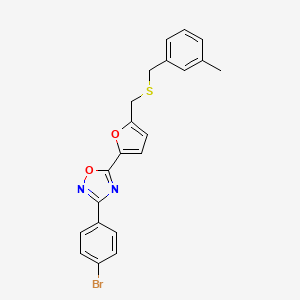![molecular formula C23H19N3O B2725531 6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline CAS No. 637756-28-6](/img/structure/B2725531.png)
6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline is a planar fused heterocyclic compound . It exhibits a wide variety of pharmacological activities . The mechanism of pharmacological action exerted by these compounds is predominantly DNA intercalation .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. A series of novel dyes based on the indolo[2,3-b]quinoxaline skeleton, derived from anthraquinone, have been synthesized through a cyclo-condensation reaction .Molecular Structure Analysis
The molecular formula of this compound is C23H19N3O . The structure of this compound and its derivatives is influenced by the type of substituents and side chains attached to the 6H-indolo[2,3-b]quinoxaline nucleus .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The reactions are influenced by the nature of the peripheral amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include high thermal stability . The compounds show intramolecular charge transfer transitions (ICT) in the range of 501–561 nm with high molar absorption coefficient . They emit in the range of 580–648 nm in solutions and 672–700 nm (red region) in neat solid films .科学的研究の応用
Synthesis and Photophysical Behavior
6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline and its derivatives are extensively studied for their unique properties and applications in various fields of scientific research. The compound belongs to the broader class of indoloquinoxalines, which are known for their significant photophysical behavior and potential in drug discovery due to their complex molecular structure.
One area of interest is the synthesis and cytotoxicity of indoloquinoxaline derivatives. Shibinskaya et al. (2010) synthesized new 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines, showcasing their low toxicity and potential as potent interferon inducers and antivirals, particularly noting the morpholine and 4-methyl-piperidine derivatives as the most active antivirals within the investigated series (Shibinskaya et al., 2010). Additionally, the modification of photophysical behavior by hydrogen bonding in indoloquinoxaline derivatives, as investigated by Waluk and Komorowski (1987), underscores the significant changes in photophysics in the presence of alcohols due to solute-solvent interaction, hinting at their potential in photophysical applications (Waluk & Komorowski, 1987).
Optical and Electroluminescence Properties
The optical and electroluminescence properties of triarylamines based on the 6H-indolo[2,3-b]quinoxaline core have been synthesized and characterized, revealing insights into their potential use in organic electronics. Thomas and Tyagi (2010) reported on the synthesis of these compounds, noting their green or yellow emission depending on the nature of the amine segment, which could be valuable for developing novel organic light-emitting diodes (OLEDs) (Thomas & Tyagi, 2010).
Anticancer and Antimicrobial Activities
Furthermore, the anticancer and antimicrobial activities of indolo[2,3-b]quinoxaline derivatives have been a focus of several studies. For instance, Chen et al. (2004) synthesized and evaluated certain derivatives for their anticancer properties, identifying 5-methylated derivatives as more cytotoxic than their 6-methylated counterparts and precursors, suggesting their utility in cancer research (Chen et al., 2004). Additionally, Padmini et al. (2015) reported on the synthesis of novel 6H-indolo[2,3-b]quinoxaline fused azetidinones with potential bioactive properties, including antimicrobial activity against various bacterial and fungal species (Padmini et al., 2015).
作用機序
Target of Action
The primary targets of 6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline Similar compounds, such as indolo[2,3-b]quinoxaline derivatives, have been reported to exhibit a wide range of biological properties . They are known to interact with DNA, stabilizing the DNA duplex , and have shown anticancer activities .
Mode of Action
The specific mode of action of This compound It can be inferred from related compounds that it may interact with dna, leading to dna duplex stabilization . This interaction could potentially disrupt the normal functioning of cells, leading to the observed cytotoxic effects .
Biochemical Pathways
The exact biochemical pathways affected by This compound Given its potential dna-interacting properties, it may affect pathways related to dna replication, transcription, and repair . The downstream effects of these disruptions could include cell cycle arrest, apoptosis, or other forms of cell death .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound It is noted that the compound exhibits high solubility (>27 M in acetonitrile) and remarkable stability , which could potentially impact its bioavailability.
Result of Action
The molecular and cellular effects of This compound Similar compounds have shown cytotoxic effects against various human cancer cell lines . This suggests that the compound may induce cell death or inhibit cell proliferation, potentially through its interaction with DNA .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It is worth noting that the compound exhibits remarkable stability , which suggests that it may retain its activity under a variety of environmental conditions.
特性
IUPAC Name |
6-[2-(4-methylphenoxy)ethyl]indolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O/c1-16-10-12-17(13-11-16)27-15-14-26-21-9-5-2-6-18(21)22-23(26)25-20-8-4-3-7-19(20)24-22/h2-13H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPDUCNUQQJLEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Bromophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone](/img/structure/B2725448.png)

![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2725456.png)
![Ethyl 4-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2725458.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea](/img/structure/B2725459.png)
![(3As,6aR)-1-ethylspiro[3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole-3,4'-piperidine]](/img/structure/B2725460.png)

![4-Ethyl-4h-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2725462.png)
![3-{[(4-Fluorophenyl)methyl]carbamoyl}pyrazine-2-carboxylic acid](/img/structure/B2725463.png)
![1-[2-Chloro-5-(dimethylsulfamoyl)benzoyl]piperidine-2-carboxylic acid](/img/structure/B2725464.png)
![ethyl N-[3-[[(E)-2-phenylethenyl]sulfonylamino]propanoylamino]carbamate](/img/structure/B2725466.png)

![6-Phenyl-2-[1-(3-phenylpropanoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2725469.png)
